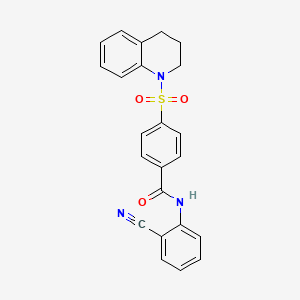
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (NCPTQ) is a synthetic organic compound that has been studied for its potential applications in laboratory experiments and scientific research. NCPTQ has a wide range of properties, including its ability to act as a catalyst, its ability to form complexes with metal ions, and its ability to interact with proteins. NCPTQ has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its potential applications in scientific research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to act as a catalyst in various reactions, including the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its ability to interact with proteins and other molecules, which can be used to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide acts as a catalyst in various reactions by forming complexes with metal ions and interacting with proteins and other molecules. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is also believed to have an affinity for certain molecules, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its biochemical and physiological effects. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has also been shown to have an inhibitory effect on the growth of certain types of bacteria. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to have an inhibitory effect on the activity of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several advantages for laboratory experiments. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively easy to synthesize, and it can be used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has an affinity for certain molecules, which can be used to study the structure and function of proteins. However, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several limitations, such as its potential toxicity and its potential to interfere with certain biochemical and physiological processes.
Zukünftige Richtungen
There are a number of potential future directions for N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide research. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the structure and function of proteins, as well as to study the properties of metal ions. In addition, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to study the biochemical and physiological effects of certain compounds and drugs. N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could also be used to study the potential therapeutic effects of certain compounds and drugs. Finally, N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide could be used to develop new catalysts for various reactions, such as the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides.
Synthesemethoden
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be synthesized using a variety of methods, including a reaction between a sulfonyl chloride and a quinoline derivative, a reaction between a sulfonyl chloride and a phenylhydrazine, and a reaction between a sulfonyl chloride and a nitrile. The synthesis of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is relatively simple and can be accomplished in a few steps.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c24-16-19-7-1-3-9-21(19)25-23(27)18-11-13-20(14-12-18)30(28,29)26-15-5-8-17-6-2-4-10-22(17)26/h1-4,6-7,9-14H,5,8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZNLUTVPBQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)

![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)
![N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582924.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582931.png)
![ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6582938.png)